Parvifolixanthone B is sourced from the Garcinia parvifolia plant, which is native to certain tropical regions. The extraction process typically involves solvent extraction methods, where organic solvents are used to isolate the compound from the plant material.
As a xanthone, Parvifolixanthone B falls under the broader category of flavonoids. Xanthones are characterized by their unique chemical structure, which consists of a dibenzo-α-pyrone skeleton. This classification highlights its potential biological activities and applications in pharmacology.
The synthesis of Parvifolixanthone B can be approached through both natural extraction and synthetic methods. Natural extraction involves isolating the compound from Garcinia parvifolia using various solvents such as methanol or ethanol. Synthetic routes may include chemical reactions that mimic natural biosynthetic pathways.
In laboratory settings, synthetic methods may employ techniques such as:
These methods require precise control over reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of Parvifolixanthone B.
Parvifolixanthone B has a complex molecular structure characterized by multiple hydroxyl groups and a unique xanthone backbone. Its chemical formula is typically represented as .
The molecular weight of Parvifolixanthone B is approximately 270.24 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to elucidate its structure and confirm its identity.
Parvifolixanthone B can undergo various chemical reactions typical of xanthones, including:
These reactions can be studied under controlled laboratory conditions to assess their kinetics and mechanisms. For example, oxidation reactions can be monitored using spectrophotometric methods to determine reaction rates and product formation.
The mechanism of action for Parvifolixanthone B involves its interaction with cellular pathways that mediate inflammation and oxidative stress. It is believed to exert its effects through:
Research studies have demonstrated that Parvifolixanthone B can modulate signaling pathways such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) and Mitogen-Activated Protein Kinases (MAPK), which are crucial in inflammatory responses.
Parvifolixanthone B typically appears as a yellow crystalline solid. Its melting point ranges between 160°C to 165°C, indicating stability under moderate heat.
The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water, which affects its bioavailability. The presence of hydroxyl groups contributes to its reactivity and potential interactions with biological molecules.
Parvifolixanthone B has been studied for various applications in the fields of pharmacology and medicine:
Research continues to explore the full range of biological activities associated with Parvifolixanthone B, paving the way for future therapeutic applications.
Parvifolixanthone B is a prenylated xanthone derivative with the molecular formula C₂₈H₃₂O₅, as established through high-resolution mass spectrometry (HRMS) analyses. This formula corresponds to a molecular weight of 448.55 g/mol. The mass spectrum typically displays a [M+H]⁺ peak at m/z 449.2327 under HRMS conditions, with the observed mass deviation within 2.0 ppm of the theoretical value, confirming the molecular composition [5] [8]. The formula incorporates a characteristic xanthone core (C₁₃H₈O₂) modified with two methyl groups, a geranyl substituent, and two hydroxyl groups—structural features consistent with its classification as a highly oxygenated, prenylated xanthone. The geranyl chain contributes significantly to the molecular weight (accounting for ~41% of total mass) and enhances lipophilicity, a key factor in its biological interactions [8] [10].
Table 1: Molecular Weight Distribution in Parvifolixanthone B
Structural Component | Formula Contribution | Mass (g/mol) | % Total Mass |
---|---|---|---|
Xanthone core | C₁₃H₈O₂ | 196.20 | 43.7% |
Geranyl substituent | C₁₀H₁₇ | 137.24 | 30.6% |
Methoxy group | CH₃O | 31.03 | 6.9% |
Hydroxyl groups (×2) | OH (×2) | 34.02 | 7.6% |
Additional carbons/oxygen | C₄H₄O | 50.06 | 11.2% |
Total | C₂₈H₃₂O₅ | 448.55 | 100% |
The systematic IUPAC name for Parvifolixanthone B is 1,3-dihydroxy-2-geranyl-7-methoxy-9H-xanthen-9-one, reflecting the oxygenated positions (C-1, C-3, C-7) and the geranyl attachment at C-2. This nomenclature adheres to the standard xanthone numbering system where the carbonyl carbon is position 9, with rings labeled A (positions 1-4), B (positions 5-8), and the oxygenated pyran ring as C [6] [10].
Isomeric variations primarily arise from:
NMR Spectroscopy:¹H and ¹³C NMR data (typically recorded in CDCl₃ or DMSO-d₆) reveal key structural features:
Table 2: Key NMR Assignments for Parvifolixanthone B (500 MHz, CDCl₃)
Position | δH (mult, J in Hz) | δC (DEPT) | HMBC Correlations |
---|---|---|---|
1-OH | 12.85 (s) | - | C-1, C-2, C-9a |
3-OH | 10.92 (s) | - | C-3, C-4, C-3a |
4 | 6.38 (s) | 98.5 (CH) | C-3, C-4a, C-10a |
5 | 7.42 (d, 8.9) | 112.3 (CH) | C-4a, C-6, C-9a |
6 | 6.78 (d, 8.9) | 103.7 (CH) | C-5, C-7, C-8, C-10a |
7-OCH₃ | 3.92 (s) | 56.1 (CH₃) | C-7 |
8 | 6.83 (s) | 94.1 (CH) | C-6, C-7a, C-8a, C-9 |
1′ | 3.38 (d, 7.0) | 22.4 (CH₂) | C-2, C-2′, C-3′ |
2′ | 5.25 (m) | 124.3 (CH) | C-1′, C-3′, C-4′ |
6′ | 1.66 (s) | 17.8 (CH₃) | C-4′, C-5′, C-6′ |
10′ | 1.75 (s) | 25.8 (CH₃) | C-7′, C-8′, C-9′ |
IR Spectroscopy:KBr spectrum shows strong absorptions at 3380 cm⁻¹ (hydrogen-bonded OH), 1652 cm⁻¹ (conjugated carbonyl), 1605 and 1580 cm⁻¹ (aromatic C=C), and 1120 cm⁻¹ (C-O-C). The absence of bands above 3000 cm⁻¹ (except OH) confirms a fully substituted aromatic system [5] [10].
UV-Vis Spectroscopy:In methanol, Parvifolixanthone B exhibits λₘₐₓ at 250 nm (band I, π→π* transition), 278 nm (band II, n→π*), and 317 nm (band III, extended conjugation from geranyl). This aligns with xanthones bearing 1,3,7-oxygenation patterns and contrasts with non-prenylated analogs like mangiferin (λₘₐₓ 240, 258, 316 nm) [2] [7].
HRMS:Positive-mode ESI-HRMS gives [M+H]⁺ at m/z 449.2327 (calc. 449.2329 for C₂₈H₃₃O₅⁺), confirming the molecular formula. Diagnostic fragments include m/z 305.0815 [M+H−C₁₀H₁₇]⁺ (geranyl loss) and m/z 273.0758 [M+H−C₁₀H₁₇−CH₃OH]⁺ [5] [8].
While single-crystal X-ray diffraction data for Parvifolixanthone B remains unreported, insights can be extrapolated from related structures. Xanthones typically crystallize in orthorhombic (P2₁2₁2₁) or monoclinic (P2₁) space groups [9]. The geranyl chain in analogous prenylated xanthones adopts an extended anti-conformation, with dihedral angles of 170–178° between aromatic ring and isoprene units. Intramolecular hydrogen bonding between C-1 OH and the carbonyl (O-9) creates a pseudo-six-membered ring, planarizing the A-ring and enhancing stability. This H-bonding motif (O···O distance ~2.65 Å) is conserved across 1-hydroxyxanthones, as seen in garciesculenxanthone C [8] [9]. Molecular modeling (DFT calculations) suggests the lowest energy conformation has the geranyl chain perpendicular to the xanthone plane to minimize steric clash with C-4 hydrogen [10].
Parvifolixanthone B shares core features with other bioactive xanthones but differs critically in substitution patterns:
Table 3: Structural Comparison of Parvifolixanthone B with Key Xanthones
Compound | Molecular Formula | Oxygenation Pattern | Prenyl Type | Key Distinguishing Features |
---|---|---|---|---|
Parvifolixanthone B | C₂₈H₃₂O₅ | 1,3,7-triOH, 7-OCH₃ | Geranyl at C-2 | High lipophilicity; intramolecular H-bond at C-1 OH |
α-Mangostin [3] | C₂₄H₂₆O₆ | 1,3,6,7-tetraOH | Prenyl (×2) | C-8 prenylation; γ-mangostin skeleton |
BR-Xanthone B [2] | C₁₄H₁₀O₆ | 1-OCH₃, 2,4,5-triOH | None | Minimal oxygenation; no prenyl groups |
Garciesculenxanthone C [8] | C₃₃H₃₈O₆ | 1,5-diOH, 3-OCH₃ | Geranyl at C-8 | C-8 substitution; additional pyran ring |
Mangiferin [7] | C₁₉H₁₈O₁₁ | 1,3,6,7-tetraOH | C-glucosyl | High water solubility; glycosylation at C-2 |
These structural nuances underpin distinct bioactivities: Parvifolixanthone B’s geranyl group enables stronger hydrophobic target interactions than non-prenylated analogs, while its oxygenation pattern favors antioxidant activity over C-glycosylated xanthones like mangiferin [7] [8] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: